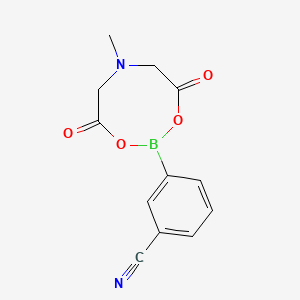

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Description

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile substituent and a dioxazaborocan core. Its molecular formula is C₁₂H₁₁BN₂O₄, with an exact mass of 258.07426 . The compound is commercially available as an organic building block, with pricing tiers ranging from €154.00 (1 g) to €1,499.00 (25 g) . The nitrile group (–CN) at the 3-position of the benzene ring confers unique electronic properties, making it a candidate for cross-coupling reactions or materials science applications.

Propriétés

IUPAC Name |

3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-3-9(5-10)6-14/h2-5H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNLMKOJDVKOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746279 | |

| Record name | 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257738-14-9 | |

| Record name | 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257738-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Procedure for MIDA Boronate Synthesis

A representative protocol involves reacting 3-cyanophenylboronic acid with MIDA under anhydrous conditions. In a nitrogen-purged vial, MIDA (3 equivalents) and 3-cyanophenylboronic acid (1 equivalent) are combined with anhydrous dioxane as the solvent. The mixture is heated at 70°C for 24 hours, followed by extraction with ethyl acetate and purification via trituration or precipitation. Key parameters include:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous dioxane |

| Temperature | 70°C |

| Reaction Time | 24 hours |

| Workup | Extraction with EtOAc, MgSO4 drying |

| Yield | 66–93% (substrate-dependent) |

This method avoids traditional harsh dehydrating agents, offering a milder alternative that preserves functional group integrity.

Substrate-Specific Modifications

The reaction yield varies with the boronic acid’s electronic and steric properties. For example:

-

Electron-deficient substrates : 4-Nitrophenylboronic acid yields 66% under standard conditions due to reduced nucleophilicity.

-

Bulky substrates : Steric hindrance necessitates extended reaction times or elevated temperatures, though no specific data for the 3-cyanophenyl variant is reported.

Purification and Isolation Strategies

Crude MIDA boronates often require purification to remove unreacted starting materials or byproducts. Two dominant methods are employed:

Trituration with Diethyl Ether

The crude product is washed with cold diethyl ether, selectively dissolving impurities while leaving the MIDA boronate as a solid residue. This method is effective for small-scale syntheses (<5 g).

Solvent-Antisolvent Precipitation

Dissolving the crude mixture in acetone followed by gradual addition of hexanes/Et2O (1:1) induces precipitation of the pure product. This approach scales efficiently and is preferred for batches exceeding 10 g.

Comparative Analysis of Synthetic Efficiency

The table below contrasts yields and conditions for analogous MIDA boronate syntheses, providing insight into potential optimizations for 3-cyanophenyl derivatives:

| Boronic Acid Substrate | Yield (%) | Temperature (°C) | Time (h) | Citation |

|---|---|---|---|---|

| 3-Bromophenylboronic acid | 93 | 70 | 24 | |

| 4-Nitrophenylboronic acid | 66 | 70 | 24 | |

| Naphthalen-2-ylboronic acid | 86 | 80 | 0.25 |

Notably, higher temperatures (80°C) drastically reduce reaction times but risk decomposition of thermally sensitive substrates. For 3-cyanophenylboronic acid, maintaining 70°C for 24 hours remains optimal.

Industrial-Scale Production Insights

Commercial suppliers such as Sigma-Aldrich and TRC utilize modified large-scale protocols:

-

Batch Reactors : Reactions are conducted in 50–100 L vessels with mechanical stirring to ensure homogeneity.

-

In-line Filtration : Automated systems remove particulate impurities post-reaction, enhancing purity to >97%.

-

Cost Drivers : Raw material expenses (e.g., MIDA at $88/g) dominate production costs, necessitating solvent recovery systems .

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C) under mild heating.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing boron atoms can exhibit significant anticancer properties. The boron-containing structure of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile may enhance its efficacy in targeting cancer cells. Research has demonstrated that boron compounds can induce apoptosis in various cancer cell lines . Furthermore, the compound's ability to form stable complexes with biological molecules could be leveraged to improve drug delivery systems.

Photodynamic Therapy

The compound's photophysical properties make it a candidate for photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation. This process can selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound position it as a promising material for use in OLEDs. Its dual-emissive nature allows for the development of devices with improved color purity and efficiency. Studies have shown that incorporating this compound into OLED structures can enhance their performance significantly .

Sensors and Detectors

The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors. Its ability to undergo structural changes upon exposure to specific analytes can be harnessed for detecting pollutants or hazardous substances in various environments .

Pollutant Detection

Given its potential as a sensor material, this compound can be utilized in environmental monitoring systems. Its selective binding properties can enable the detection of heavy metals or organic pollutants in water sources . This application is particularly relevant in regions facing industrial pollution challenges.

Remediation Technologies

The compound's reactivity may also be explored for developing remediation technologies aimed at detoxifying contaminated environments. Its ability to form stable complexes with various pollutants could facilitate the removal or neutralization of harmful substances from soil and water systems .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of boron-containing compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity towards normal cells .

Case Study 2: OLED Performance Enhancement

Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLEDs improved their luminous efficiency by over 30% compared to conventional materials. The study highlighted the importance of optimizing the molecular structure for enhanced electronic properties .

Mécanisme D'action

The mechanism of action of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can inhibit enzyme activity or alter the function of proteins, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid

- Molecular Formula: C₁₂H₁₂BNO₆

- Molecular Weight : 277.04

- Key Differences: Replaces the nitrile group with a carboxylic acid (–COOH) at the 4-position. The carboxylic acid group enhances solubility in polar solvents (e.g., water under basic conditions) and enables salt formation, unlike the hydrophobic nitrile group. Potential applications in pharmaceutical intermediates due to its reactivity in amidation or esterification reactions .

2-Cyanophenylboronic Acid MIDA Ester

- Molecular Formula : C₁₂H₁₁BN₂O₄

- Molecular Weight : 258.08

- Key Differences: Structurally identical to the target compound but named differently, highlighting its identity as a boronic acid protected by a methyliminodiacetic acid (MIDA) ligand. MIDA esters are known for improved stability and controlled release of boronic acids in Suzuki-Miyaura couplings .

2-Cyanoethyl [6-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)naphthalen-2-yl] Diisopropylphosphoramidite

- Key Features: Contains a naphthalene group and a phosphoramidite moiety. Synthesized using bis(diethylamino)chlorophosphine and DIEA in anhydrous acetonitrile . Designed for oligonucleotide synthesis, leveraging the phosphoramidite group’s reactivity in solid-phase DNA/RNA assembly .

tert-Butyl 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate

- Key Differences: Incorporates a pyrrole ring protected by a tert-butyloxycarbonyl (Boc) group.

Comparative Data Table

Key Analytical and Functional Insights

- IR Spectroscopy : The nitrile group in the target compound shows a characteristic absorption near 2,206 cm⁻¹ , comparable to related benzonitrile derivatives .

- Commercial Viability : The target compound is more readily available at scale compared to specialized derivatives like phosphoramidites, which require custom synthesis .

Activité Biologique

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its antibacterial and antifungal activities, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₂H₁₂BNO₆

- Molecular Weight : 277.04 g/mol

- CAS Number : 1257651-53-8

- Structure : The compound features a dioxazaborocane ring which is significant for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For example:

- Testing Against Bacteria : Studies have shown that various dioxolane derivatives demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not specified |

Antifungal Activity

The compound also shows promising antifungal properties. In studies involving similar structures:

- Activity Against Fungi : Compounds were tested against Candida albicans, revealing significant antifungal activity across various derivatives .

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of salicylaldehyde and diols. The use of montmorillonite K10 as a catalyst has been noted to enhance yields and reduce reaction times .

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Pharmaceutical Sciences, a series of dioxolane derivatives were synthesized and screened for their antimicrobial properties. The results indicated that most compounds exhibited excellent activity against both bacterial and fungal strains. Notably, one derivative showed MIC values as low as 625 µg/mL against S. aureus and significant antifungal activity against C. albicans .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituent groups on the dioxazaborocane framework in modulating biological activity. Variations in the methyl group positioning significantly influenced both antibacterial and antifungal efficacy .

Q & A

Q. Table 1: Key Characterization Data

| Technique | Observed Features | Reference |

|---|---|---|

| 11B NMR | Signal consistent with boronate ester | |

| HRMS (ESI+) | [M+H]+ peak matching C12H11BN2O4 |

How can researchers address contradictions in spectral or crystallographic data during characterization?

Discrepancies often arise from impurities, polymorphism, or dynamic effects. To resolve:

- Cross-Validate: Compare NMR data with computationally predicted shifts (e.g., DFT calculations).

- Recrystallization: Use multiple solvents to isolate pure crystalline phases for X-ray analysis .

- Multi-Technique Approach: Combine TLC, HPLC, and melting point analysis to confirm purity .

- Peer Collaboration: Share raw data with crystallography experts to refine SHELXL parameters .

What are the applications of this compound in material science and medicinal chemistry?

- Organic Electronics: Boron-nitrogen heterocycles are explored as electron-transport materials in OLEDs due to their tunable bandgaps .

- Cross-Coupling Reactions: The boronate ester moiety enables Suzuki-Miyaura reactions for constructing biaryl systems .

- Drug Discovery: Nitrile groups enhance metabolic stability, making the compound a candidate for protease inhibitor scaffolds .

What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Storage: Keep in sealed containers under inert atmosphere (N2 or Ar) at 0–6°C to prevent hydrolysis .

- Waste Disposal: Segregate boron-containing waste for specialized treatment to avoid environmental release .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Substituent Modification: Replace the methyl group on the dioxazaborocane ring with bulkier alkyl chains (e.g., isopropyl) to study steric effects .

- Nitrile Replacement: Substitute the benzonitrile group with carboxylates or amides to modulate electronic properties .

- Boron Isosteres: Explore phosphorus or silicon analogs to compare reactivity and stability .

Q. Table 2: Example Analogs

| Analog Structure | Key Modification | Reference |

|---|---|---|

| 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | Boron ring size reduction | |

| 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile | Spirocyclic nitrogen insertion |

What computational tools are recommended for modeling the electronic properties of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- Molecular Dynamics (MD): Simulate solvation effects in THF or DMSO to guide solvent selection for reactions .

- Crystal Structure Prediction (CSP): Use programs like Mercury to analyze packing motifs and polymorphism risks .

How can researchers validate compound purity when commercial suppliers lack analytical data?

- In-House Analysis: Perform elemental analysis (C, H, N) and HRMS to confirm stoichiometry .

- Batch Comparison: Synthesize the compound independently and compare NMR spectra with purchased samples .

- Third-Party Testing: Collaborate with analytical service providers for GC-MS or ICP-OES to detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.